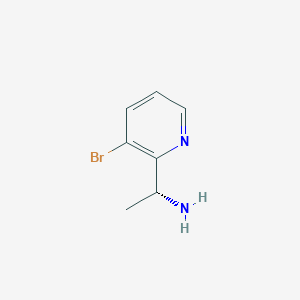

(R)-1-(3-Bromopyridin-2-YL)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

(1R)-1-(3-bromopyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |

InChI Key |

SVDQMJUOIHNSKT-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Br)N |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 3 Bromopyridin 2 Yl Ethan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For (R)-1-(3-Bromopyridin-2-YL)ethan-1-amine, the primary disconnection occurs at the C-N bond of the chiral amine. This leads to the key precursor, 1-(3-Bromopyridin-2-YL)ethan-1-one. This disconnection is strategically sound as the ketone can be converted to the desired amine through well-established methods like reductive amination or, more importantly for stereocontrol, asymmetric reduction followed by amination or direct asymmetric reductive amination.

A further disconnection of the acetyl group from the pyridine (B92270) ring of 1-(3-Bromopyridin-2-YL)ethan-1-one reveals 3-bromopyridine (B30812) as a logical starting material. This retrosynthetic approach provides a clear and efficient pathway for the synthesis of the target molecule. amazonaws.com

Precursors and Starting Materials for Pyridin-2-YL-ethanamine Construction

The construction of the this compound framework relies on the availability and synthesis of key precursors and starting materials.

Derivatization from Related Pyridine Compounds

The synthesis of the target amine and its precursors often begins with simpler, commercially available pyridine derivatives.

3-Bromopyridine: This is a common starting material. Various synthetic methods exist for the preparation of 3-bromopyridine itself, including the reaction of pyridine with bromine in the presence of sulfuric acid or hydrobromic acid and hydrogen peroxide. google.comgoogle.com

2,6-Dibromopyridine and 3,5-Dibromopyridine: In some synthetic strategies, derivatization from di-substituted pyridines can be an effective approach. For instance, selective functionalization of one bromo group while retaining the other can lead to the desired 3-bromo-2-substituted pyridine core. clockss.org

Enantioselective Synthetic Routes to this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to obtain the desired (R)-enantiomer of 1-(3-Bromopyridin-2-YL)ethan-1-amine is of paramount importance.

Asymmetric Catalytic Reduction of Ketone Precursors

A highly effective method for establishing the chiral center is the asymmetric catalytic reduction of the prochiral ketone, 1-(3-Bromopyridin-2-YL)ethan-1-one. This approach utilizes chiral catalysts to stereoselectively deliver a hydride to one face of the ketone, leading to the formation of the corresponding chiral alcohol, (R)-1-(3-bromopyridin-2-yl)ethan-1-ol, which can then be converted to the amine. uni.lu

Ruthenium complexes bearing chiral ligands have emerged as powerful catalysts for the asymmetric hydrogenation of ketones. nih.gov These catalysts, often of the type RuCl(S,S)-TsDPEN, are highly efficient and can provide the desired alcohol with excellent enantioselectivity. researchgate.net The reaction typically involves the use of hydrogen gas or a hydrogen source like formic acid/triethylamine azeotrope. dicp.ac.cn The choice of solvent and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome. dicp.ac.cn For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to a variety of ketones, affording the corresponding chiral alcohols in high yields and enantiomeric excesses. dicp.ac.cn

Other Transition Metal-Catalyzed Reductions

Beyond classical hydrogenation, asymmetric transfer hydrogenation (ATH) and direct reductive amination (DARA) represent powerful, milder alternatives for the synthesis of chiral amines from the corresponding ketones or imines. These methods often utilize ruthenium (Ru) or iridium (Ir) catalysts complexed with chiral ligands.

Asymmetric transfer hydrogenation typically employs isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen. The reaction proceeds through a metal-hydride intermediate that stereoselectively reduces the C=N bond of an imine, which can be pre-formed or generated in situ from the ketone and an amine source. For heteroaromatic ketones like 1-(3-bromopyridin-2-yl)ethanone, Ru(II) complexes with chiral diamine ligands are effective. For instance, the ATH of related aromatic ketones using chiral Ru-TsDPEN catalysts in a formic acid/triethylamine mixture has been shown to produce chiral alcohols with high enantioselectivity, a process that is mechanistically similar to imine reduction.

Direct asymmetric reductive amination is an even more atom-economical approach, combining a ketone and an amine directly with a reducing agent and a chiral catalyst in a single step. Iridium complexes with chiral phosphoramidite (B1245037) ligands have been successfully used for the DARA of various ketones with primary alkyl amines, providing access to a range of chiral secondary amines with excellent yields and enantioselectivity. nih.gov

While specific data for the transition metal-catalyzed reduction to this compound is not extensively documented in public literature, data from analogous systems highlight the potential of this methodology.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Aromatic Ketones This table presents data for analogous compounds to illustrate the methodology's effectiveness.

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | (S,S)-Ts-DENEB-Ru(II) | HCOOH/Et3N | 95 | 97 (R) |

| 1-Tetralone | (1R,2S)-Aminoindanol-Ru(II) | i-PrOH | Good | 98 (S) |

| 2-Acetylpyridine | (S)-Methylbenzylamine-Ni(II) | i-PrOH | ~70 | Moderate |

Diastereoselective Strategies (e.g., N-p-toluenesulfinyl ketimines)

A robust method for asymmetric amine synthesis involves the use of a chiral sulfinamide auxiliary, most notably Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide. This strategy relies on the condensation of the chiral auxiliary with the prochiral ketone, 1-(3-bromopyridin-2-yl)ethanone, to form an N-sulfinyl ketimine. The chiral sulfinyl group then directs the diastereoselective reduction of the C=N bond.

The condensation is typically promoted by a Lewis acid like titanium(IV) ethoxide. The resulting chiral N-sulfinyl imine exists as a single, stable E-isomer. The subsequent reduction can be achieved with various hydride reagents. The stereochemical outcome is dictated by the reagent's steric bulk; sterically demanding reagents like L-Selectride are believed to proceed through an "open" transition state, delivering the hydride to the face opposite the bulky tert-butyl group, while smaller reagents like sodium borohydride (B1222165) may react via a chelated transition state involving the sulfinyl oxygen and the pyridine nitrogen. Following reduction, the sulfinyl auxiliary can be cleaved under mild acidic conditions (e.g., HCl in methanol) to yield the free chiral amine. This method offers high diastereoselectivity and predictable stereochemical outcomes.

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines Derived from Heterocyclic Ketones This table presents data for analogous compounds to illustrate the methodology's effectiveness.

| Substrate Imine | Reducing Agent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| N-((3-bromothiophen-2-yl)methylene)-2-methylpropane-2-sulfinamide | NaBH4 | THF | >95:5 | 92 |

| N-((3-bromofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide | NaBH4 | MeOH | >95:5 | 90 |

| N-((3,5-dibromopyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide | NaBH4 | THF | >95:5 | 82 |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product. Beyond the sulfinamide strategy, other auxiliaries can be employed.

For instance, Comins has developed chiral acylating agents derived from (-)-trans-2-(α-cumyl)cyclohexanol that can activate pyridine rings for highly diastereoselective nucleophilic additions. nih.gov While this specific methodology is designed for additions to the pyridine ring itself rather than a side chain, the principle of attaching a chiral group to influence the stereochemical course of a reaction is broadly applicable. Another example involves using pyroglutamic acid as a chiral auxiliary to direct diastereoselective additions to β-carboline systems. bldpharm.com A similar approach for this compound would involve attaching a suitable chiral auxiliary to the nitrogen of a precursor, followed by a diastereoselective reaction and subsequent removal of the auxiliary. However, specific applications of such auxiliaries for the synthesis of the title compound are not well-documented.

Enzymatic or Biocatalytic Pathways to Chiral Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For chiral amines, two prominent enzymatic strategies are the asymmetric amination of a ketone and the kinetic resolution of a racemic amine.

Asymmetric Amination with Transaminases (TAs) : Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. patsnap.com This process, which uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can generate either the (R) or (S) amine with exceptionally high enantiomeric excess, depending on the specific enzyme used. patsnap.com Engineered ω-transaminases have been developed to accept a wide range of substrates, including bulky ketones. nih.gov The biocatalytic amination of various pyridylalkyl ketones has been successfully demonstrated, achieving high conversions and excellent enantioselectivity.

Dynamic Kinetic Resolution (DKR) : Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. In enzymatic kinetic resolution of a racemic amine, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine. The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved using a metal catalyst (e.g., a Shvo or palladium complex) that continuously converts the unwanted enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer.

Table 3: Representative Data for Biocatalytic Synthesis of Chiral Amines This table presents data for analogous compounds to illustrate the methodology's effectiveness.

| Method | Substrate | Biocatalyst | Key Conditions | Result |

|---|---|---|---|---|

| Asymmetric Amination | 1-(4-chloropyridin-2-yl)ethanone | (R)-selective Transaminase (ArRmut11) | Isopropylamine (donor), pH 11 | >99% conversion, >99% ee (R)-amine |

| Asymmetric Amination | 1-(pyridin-2-yl)ethanone | (S)-selective Transaminase | Alanine (donor) | High conversion, >99% ee (S)-amine |

| Dynamic Kinetic Resolution | (±)-1-phenylethylamine | CALB + Shvo's catalyst | Methyl methoxyacetate, 100 °C | 99% yield, 99% ee (R)-amide |

| Dynamic Kinetic Resolution | (±)-1-phenylethylamine | CALB + Pd nanocatalyst | Ethyl acetate, 70-100 °C | 85-99% yield, 97-99% ee |

Optimization of Reaction Conditions for Yield and Stereoselectivity

Achieving high yield and stereoselectivity in the synthesis of this compound requires careful optimization of reaction parameters for any chosen methodology.

For transition metal-catalyzed reductions , key variables include the choice of metal precursor (Ir, Ru, Rh), the chiral ligand, the solvent, temperature, and pressure. The ligand's electronic and steric properties are paramount in determining enantioselectivity. In asymmetric transfer hydrogenation, the nature of the hydrogen donor (e.g., formic acid/amine ratio) can significantly impact reaction rates and selectivity.

In diastereoselective approaches using a sulfinamide auxiliary, the choice of reducing agent is critical. A screening of different hydrides (e.g., NaBH₄, L-Selectride, DIBAL-H) is often necessary to find the optimal balance between reactivity and diastereoselectivity. The solvent and temperature can also influence the transition state geometry and thus the stereochemical outcome.

For biocatalytic methods , optimization involves screening a library of enzymes to find one with high activity and selectivity for the specific substrate. Further parameters to adjust include pH, temperature, co-solvent, substrate loading, and the choice of amine donor (for transaminases) or acyl donor (for lipases). Enzyme immobilization can also enhance stability and facilitate reuse, improving process efficiency.

Table 4: Key Parameters for Optimization in Chiral Amine Synthesis

| Methodology | Parameter | Effect on Reaction |

|---|---|---|

| Transition Metal Catalysis | Chiral Ligand | Directly controls enantioselectivity by creating a chiral environment around the metal center. |

| Transition Metal Catalysis | Solvent | Affects catalyst solubility, stability, and can influence the reaction pathway. |

| Diastereoselective Reduction | Hydride Reagent | Steric bulk influences the facial selectivity of the reduction of the C=N bond. |

| Diastereoselective Reduction | Temperature | Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. |

| Biocatalysis | Enzyme Selection | Primary determinant of substrate scope, activity, and stereoselectivity ((R) vs. (S)). |

| Biocatalysis | pH and Temperature | Crucial for maintaining optimal enzyme activity and stability. |

Development of Scalable Synthetic Protocols

Transitioning a synthetic route from laboratory scale to industrial production introduces new challenges. A scalable protocol must be cost-effective, safe, robust, and environmentally sustainable.

Transition metal-catalyzed routes can be difficult to scale due to the high cost and potential toxicity of precious metals like iridium and ruthenium. Catalyst loading must be minimized (low S/C ratios), and efficient catalyst recovery and recycling are often necessary. Asymmetric transfer hydrogenation can be more amenable to scale-up than high-pressure hydrogenation due to simpler equipment requirements.

Diastereoselective strategies are often robust and scalable. The primary considerations are the cost of the chiral auxiliary and the efficiency of its attachment and removal. The need for cryogenic temperatures for some reductions can also add to the cost and complexity of a large-scale process.

Biocatalytic routes are increasingly attractive for industrial-scale synthesis due to their high selectivity, mild reaction conditions (aqueous media, ambient temperature/pressure), and reduced environmental impact. Dynamic kinetic resolution has been successfully applied on a multigram scale for compounds like 1-phenylethylamine, demonstrating its industrial viability. Key aspects for scalable biocatalysis include the availability and cost of the enzyme, the development of a stable and reusable immobilized biocatalyst, and efficient downstream processing to isolate the final product.

Stereochemical Investigations of R 1 3 Bromopyridin 2 Yl Ethan 1 Amine

Analytical Methodologies for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The determination of the enantiomeric excess (ee) of a chiral compound is crucial to ensure its enantiopurity, which is often a critical factor for its intended application. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for separating enantiomers and quantifying their ratio. rsc.orgepo.org

The principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. sigmaaldrich.com

For chiral amines like 1-(pyridin-2-yl)ethanamine and its analogs, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. sigmaaldrich.comresearchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, along with additives like diethylamine (B46881) or trifluoroacetic acid, is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net The choice of the CSP and mobile phase is critical and often requires empirical screening to find the optimal conditions for a specific compound. sigmaaldrich.com

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (S)-enantiomer | 10.2 min |

| Retention Time (R)-enantiomer | 12.5 min |

| Resolution (Rs) | > 2.0 |

This table is for illustrative purposes only and does not represent experimentally verified data for (R)-1-(3-Bromopyridin-2-YL)ethan-1-amine.

Stereochemical Stability and Pathways to Racemization

The stereochemical stability of a chiral center refers to its resistance to inversion, which would lead to racemization—the formation of an equal mixture of both enantiomers. For chiral benzylic amines, the primary mechanism of racemization involves the transient formation of a planar, achiral intermediate or transition state.

Potential pathways for the racemization of this compound could include:

Protonation-Deprotonation: The presence of an acidic proton on the chiral carbon atom makes it susceptible to deprotonation by a base, leading to a resonance-stabilized carbanion. Reprotonation can then occur from either face, leading to a mixture of enantiomers. The electron-withdrawing nature of the adjacent pyridine (B92270) ring could facilitate this process.

Formation of an Imine: Oxidation of the amine to an imine would result in the loss of the stereocenter. Subsequent reduction of the achiral imine would yield a racemic mixture of the amine. rsc.org

Catalytic Racemization: Certain catalysts, such as iodo-iridium complexes, have been shown to be effective in the racemization of chiral amines. whiterose.ac.uk

The stereochemical stability is influenced by several factors. The electronic properties of the substituents on the pyridine ring can play a role. The bromo-substituent, being electron-withdrawing, could potentially stabilize a carbanionic intermediate, thereby facilitating racemization. Conversely, steric hindrance around the chiral center can impede the approach of reagents necessary for racemization, thus enhancing stereochemical stability. The nature of the solvent and the temperature are also critical parameters, with polar protic solvents and higher temperatures generally promoting racemization. Studies on related chiral bipyridines have shown that racemization can be induced by coordination with metal ions, a process that might also be relevant for this compound. rsc.org

Conformational Analysis of the Chiral Center and Pyridine Ring Interactions

The three-dimensional conformation of this compound is determined by the rotational freedom around the single bonds, particularly the bond connecting the chiral carbon to the pyridine ring. The relative orientation of the ethylamine (B1201723) substituent and the pyridine ring is influenced by a balance of steric and electronic interactions.

Computational modeling and spectroscopic techniques are valuable tools for conformational analysis. For substituted pyridines, the orientation of the substituent relative to the ring is a key conformational feature. acs.org In the case of this compound, several conformations are possible due to rotation around the C-C bond.

The preferred conformation will likely be one that minimizes steric clashes between the methyl group, the amino group, and the substituents on the pyridine ring (the nitrogen atom and the bromine atom). Intramolecular hydrogen bonding between the amine group and the pyridine nitrogen is a possibility that could significantly influence the conformational preference, leading to a more rigid structure. The presence of the bulky bromine atom at the 3-position of the pyridine ring will likely create steric hindrance that disfavors certain conformations where the ethylamine substituent is in close proximity.

The interplay of these factors—steric repulsion, potential hydrogen bonding, and dipole-dipole interactions—will determine the lowest energy conformation of the molecule, which in turn can influence its reactivity and interaction with other molecules.

Chemical Transformations and Reactivity of R 1 3 Bromopyridin 2 Yl Ethan 1 Amine

Reactivity of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom on the pyridine ring is a versatile handle for introducing a variety of substituents through several important classes of reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. In the case of (R)-1-(3-bromopyridin-2-yl)ethan-1-amine, the pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, facilitating attack by nucleophiles. masterorganicchemistry.com However, the position of the bromine atom at the 3-position is generally less reactive towards traditional SNAr reactions compared to halogens at the 2- or 4-positions, which can better stabilize the negatively charged Meisenheimer intermediate. acs.org

For a successful SNAr reaction, strong electron-withdrawing groups are typically required to activate the ring. masterorganicchemistry.com In some cases, reactions that appear to be nucleophilic aromatic substitutions may proceed through alternative mechanisms, such as the formation of a highly reactive aryne intermediate. masterorganicchemistry.com The reaction of 5-bromo-1,2,3-triazines with phenols, for instance, has been shown to proceed via a concerted SNAr mechanism. acs.org

| Reactant | Nucleophile | Conditions | Product |

| This compound | Phenol | Strong Base (e.g., NaH) | (R)-1-(3-phenoxypyridin-2-yl)ethan-1-amine |

| This compound | Thiol | Strong Base (e.g., NaH) | (R)-1-(3-(phenylthio)pyridin-2-yl)ethan-1-amine |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgillinois.edu This reaction is widely used to synthesize biaryl compounds, styrenes, and conjugated dienes. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position of the pyridine ring. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. libretexts.orgnih.gov

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄·H₂O | Dioxane/H₂O | (R)-1-(3-phenylpyridin-2-yl)ethan-1-amine |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (R)-1-(3-vinylpyridin-2-yl)ethan-1-amine |

| Thiophene-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | (R)-1-(3-(thiophen-3-yl)pyridin-2-yl)ethan-1-amine |

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org In the context of this compound, this reaction would typically involve coupling with a different amine, leading to a diarylamine or an N-aryl alkylamine, though the primary amine on the starting material itself can complicate the reaction. More commonly, a bromopyridine is coupled with an amine. chemspider.comresearchgate.net The development of specialized ligands has been critical to the success and generality of this reaction. wikipedia.orgorganic-chemistry.org

| Amine | Catalyst | Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | N-phenyl-3-((R)-1-aminoethyl)pyridin-2-amine |

| Piperidine | Pd(OAc)₂ | XPhos | K₃PO₄ | (R)-1-(3-(piperidin-1-yl)pyridin-2-yl)ethan-1-amine |

| Ammonia (equivalent) | Pd(OAc)₂ | Josiphos | LiHMDS | 3-((R)-1-aminoethyl)pyridin-2-amine |

Table 3: Illustrative Buchwald-Hartwig Amination Reactions

The Heck reaction enables the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org For this compound, a Heck reaction with an alkene like ethyl acrylate (B77674) would yield a substituted cinnamate (B1238496) derivative. odinity.commdpi.com

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.org Reacting this compound with a terminal alkyne such as phenylacetylene (B144264) would produce the corresponding 3-alkynylpyridine derivative. nih.govresearchgate.net

| Coupling Partner | Reaction Type | Catalyst System | Product |

| Ethyl acrylate | Heck | Pd(OAc)₂, PPh₃ | Ethyl (E)-3-(2-((R)-1-aminoethyl)pyridin-3-yl)acrylate |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI | (R)-1-(3-(phenylethynyl)pyridin-2-yl)ethan-1-amine |

Table 4: Heck and Sonogashira Coupling Reactions

Reactivity of the Primary Amine Functional Group

The primary amine in this compound is a nucleophilic and basic center, allowing for a variety of chemical transformations. libretexts.org

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, capable of reacting with a wide range of electrophiles. chemguide.co.uk Common reactions include alkylation with alkyl halides, which can lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts. lumenlearning.comlibretexts.org To control the extent of alkylation, specific synthetic strategies may be required. lumenlearning.com

Acylation of the primary amine with acyl chlorides or acid anhydrides is another fundamental transformation that leads to the formation of amides. chemguide.co.uklibretexts.org This reaction is generally high-yielding and proceeds under mild conditions.

Furthermore, the primary amine can participate in the formation of imines through condensation with aldehydes and ketones. It can also be a substrate in reductive amination reactions to form secondary amines. The basicity of the amine allows it to form salts with acids. libretexts.org

| Reagent | Reaction Type | Product |

| Methyl iodide | Alkylation | (R)-N-methyl-1-(3-bromopyridin-2-yl)ethan-1-amine |

| Acetyl chloride | Acylation | (R)-N-(1-(3-bromopyridin-2-yl)ethyl)acetamide |

| Benzaldehyde | Imine Formation | (R,E)-N-(benzylidene)-1-(3-bromopyridin-2-yl)ethan-1-amine |

| Acetic Acid | Acid-Base | (R)-1-(3-bromopyridin-2-yl)ethan-1-aminium acetate |

Table 5: Reactions of the Primary Amine Functional Group

Amine Functionalization: Alkylation, Acylation, Sulfonylation

The primary amine of this compound serves as a key handle for molecular elaboration through alkylation, acylation, and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of new chemical entities with modified physicochemical and biological properties.

Alkylation: The nucleophilic nature of the primary amine allows for the introduction of alkyl groups. While specific examples for the N-alkylation of this compound are not extensively documented in the public domain, the general reactivity of aminopyridines suggests that this transformation can be achieved under various conditions. For instance, the N-alkylation of aminopyridines can be performed using alkyl halides in the presence of a base to neutralize the generated acid. google.com More advanced methods may involve reductive amination with aldehydes or ketones.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides readily yields the corresponding amides. This is a common strategy to introduce a wide array of substituents. For example, the acylation of the related compound 2-amino-3-bromopyridine (B76627) is a known transformation. sigmaaldrich.com It is expected that this compound would react similarly.

Sulfonylation: The formation of sulfonamides is achieved by reacting the primary amine with sulfonyl chlorides in the presence of a base. This functional group is a key feature in many pharmaceutical compounds. The sulfonylation of aminopyridines is a well-established reaction, and it is anticipated that this compound would undergo this transformation under standard conditions.

Table 1: Representative Amine Functionalization Reactions This table presents hypothetical yet chemically plausible examples of amine functionalization reactions of this compound, based on the known reactivity of similar compounds.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-((R)-1-(3-bromopyridin-2-yl)ethyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-((R)-1-(3-bromopyridin-2-yl)ethyl)benzenesulfonamide |

Condensation Reactions leading to Imine Formation

The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by an acid or a base and often requires the removal of water to drive the equilibrium towards the product. The formation of imines from aminopyridines and carbonyl compounds is a fundamental transformation in organic synthesis. google.com

The resulting imines are versatile intermediates that can be further transformed, for example, through reduction to secondary amines or by participating in cycloaddition reactions.

Table 2: Illustrative Imine Formation Reaction This table presents a hypothetical yet chemically plausible example of an imine formation reaction of this compound, based on the known reactivity of similar compounds.

| Aldehyde | Product |

| Benzaldehyde | (R,E)-N-benzylidene-1-(3-bromopyridin-2-yl)ethan-1-amine |

Regioselectivity and Chemoselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound—the primary amine, the pyridine nitrogen, and the C-Br bond—raises important questions of regioselectivity and chemoselectivity in its reactions.

In reactions involving electrophiles, the primary amine is generally the most nucleophilic site and will react preferentially under neutral or basic conditions. However, under acidic conditions, the pyridine nitrogen can be protonated, which may influence the reactivity of the amine.

In the context of transition-metal-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity. For instance, in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition of the palladium catalyst to the C-Br bond is the initial step. The chemoselectivity of these reactions is generally high, with the C-Br bond reacting in preference to the C-N bonds of the amine or the pyridine ring. The electronic properties of the pyridine ring, influenced by the aminoethyl substituent, can affect the rate of these coupling reactions.

Elucidation of Reaction Mechanisms for Key Transformations

The mechanisms of the key transformations of this compound are well-established in organic chemistry.

Acylation: The acylation of the primary amine with an acid chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and, after deprotonation, yielding the final amide product.

Sulfonylation: The mechanism of sulfonylation is analogous to acylation. The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a pentacoordinate intermediate. Elimination of the chloride ion and subsequent deprotonation by a base affords the stable sulfonamide.

Imine Formation: The formation of an imine begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the imine. The reaction is reversible, and the removal of water is often necessary to drive it to completion.

Applications of R 1 3 Bromopyridin 2 Yl Ethan 1 Amine As a Chiral Building Block

Synthesis of Complex Heterocyclic Compounds

The presence of a primary amine and a reactive bromine atom on the pyridine (B92270) scaffold makes (R)-1-(3-Bromopyridin-2-YL)ethan-1-amine a key intermediate for the assembly of diverse heterocyclic structures. These functionalities allow for sequential or one-pot reactions to build molecular complexity.

Incorporation into Fused Polycyclic Nitrogen Heterocycles (e.g., Imidazopyridines)

The primary amine of this compound could, in principle, be acylated, followed by intramolecular cyclization involving the pyridine nitrogen to form a fused heterocyclic system. The bromine atom at the 3-position could then be utilized for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of a library of chiral fused heterocycles.

A general approach to the synthesis of imidazo[1,2-a]pyridines is presented in the following table, illustrating the type of transformation where a chiral amine like the title compound could potentially be employed.

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| 2-Aminopyridine (B139424) Derivative | α-Haloketone | Base, Solvent, Heat | Imidazo[1,2-a]pyridine |

| 2-Aminopyridine | Ketone, Oxidizing Agent | Catalyst, Solvent, Heat | Imidazo[1,2-a]pyridine |

Construction of Substituted Pyridine Derivatives

The strategic placement of the bromo and aminoethyl groups on the pyridine ring of this compound allows for the synthesis of a variety of substituted pyridine derivatives. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, alkyl, and amino moieties at the 3-position.

Simultaneously, the chiral ethylamine (B1201723) side chain can be modified or used to direct subsequent reactions, leading to the creation of highly functionalized and stereochemically defined pyridine-based molecules. These substituted pyridines are important intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The structure of this compound makes it an attractive candidate for the development of novel chiral ligands. The pyridine nitrogen and the primary amine can act as coordinating sites for metal centers, while the chiral center induces stereoselectivity in catalytic transformations.

The synthesis of such ligands could involve the modification of the primary amine to introduce phosphine, oxazoline, or other coordinating groups. The bromine atom offers a site for further elaboration, potentially leading to the creation of bidentate or tridentate ligands. A patent describes chiral catalysts based on 3,4-disubstituted pyridines for asymmetric acylation, highlighting the potential of substituted pyridine scaffolds in catalysis. google.com While not specifying the title compound, this illustrates the general interest in such structures for ligand design.

Role in the Construction of Advanced Organic Architectures for Research

The development of novel organic architectures with specific functions is a key area of chemical research. The unique combination of chirality and multiple reactive sites in this compound allows for its incorporation into more complex molecular frameworks. These can include macrocycles, molecular cages, and other supramolecular structures. The defined stereochemistry of the building block is essential for controlling the three-dimensional arrangement of these advanced architectures.

Exploration in Specialty Chemical Synthesis

Beyond fundamental research and medicinal chemistry, chiral building blocks are increasingly important in the synthesis of specialty chemicals, such as materials with specific optical or electronic properties. The pyridine ring in this compound can be integrated into conjugated systems, while the chiral center can influence the material's chiroptical properties. The bromine atom facilitates the polymerization or grafting of the molecule onto surfaces or into larger polymer backbones.

Computational and Theoretical Studies on R 1 3 Bromopyridin 2 Yl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Currently, there are no published DFT studies specifically for (R)-1-(3-Bromopyridin-2-YL)ethan-1-amine. Such a study would be invaluable for understanding the fundamental properties of the molecule. Typically, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized ground-state geometry. nih.gov This would provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Furthermore, DFT calculations would elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map could also be generated, which visualizes the electron density distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack.

For illustrative purposes, a hypothetical data table of optimized geometrical parameters that could be generated from such a study is presented below.

Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Br | 1.90 Å |

| C-N (pyridine) | 1.34 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-N (amine) | 1.47 Å | |

| Bond Angle | C-C-N (amine) | 110.5° |

| Br-C-C (pyridine) | 118.0° | |

| Dihedral Angle | N-C-C-N | 60.0° (gauche) |

Note: The values in this table are hypothetical and for illustrative purposes only, pending actual experimental or computational verification.

Molecular Dynamics Simulations for Conformational Sampling

A typical MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms over a series of time steps. This allows for the observation of rotational changes around single bonds, providing a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations. Such simulations are crucial for understanding how the molecule might bind to a receptor, as both the ligand and the protein are dynamic entities. Studies on other chiral amines have demonstrated the utility of MD in understanding their conformational preferences. nih.gov

Mechanistic Insights into Reactivity and Selectivity via Computational Methods

There is a lack of published research on the computational investigation of reaction mechanisms involving this compound. Computational methods, particularly DFT, are frequently used to map out the potential energy surfaces of chemical reactions. This involves locating transition states and calculating activation energies, which helps in predicting the most likely reaction pathways.

For this compound, computational studies could, for example, investigate the mechanism of nucleophilic substitution at the bromine-bearing carbon on the pyridine (B92270) ring or reactions involving the amine group. Understanding the stereoelectronic effects of the chiral amine moiety on the reactivity of the pyridine ring would be a key outcome. For instance, DFT calculations have been used to suggest the mechanism of C-H bond activation in related bromo-pyridine compounds, highlighting the power of these methods. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Correlations

No QSAR studies specifically including this compound in their dataset have been identified. QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org To develop a QSAR model, a range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for a set of similar molecules with known activities.

If a series of analogues of this compound were synthesized and tested for a particular biological activity, a QSAR study could be performed. This would help in identifying the key structural features that are either beneficial or detrimental to the activity. researchgate.netnih.gov For example, a QSAR model might reveal that increasing the electron-withdrawing nature of a substituent on the pyridine ring enhances activity. This information is invaluable for the rational design of new, more potent compounds.

A hypothetical QSAR data table for a series of related compounds is shown below to illustrate the concept.

Hypothetical QSAR Data for a Series of Pyridinyl-ethanamine Derivatives

| Compound | pIC50 (Observed) | LogP | Molecular Weight | pIC50 (Predicted) | Residual |

| This compound | 6.5 | 1.8 | 201.06 | 6.4 | 0.1 |

| Analogue 1 | 6.2 | 1.5 | 187.03 | 6.1 | 0.1 |

| Analogue 2 | 7.1 | 2.2 | 215.10 | 7.2 | -0.1 |

| Analogue 3 | 5.8 | 1.1 | 173.00 | 5.9 | -0.1 |

Note: This table is purely illustrative. The data and the existence of a predictive QSAR model are hypothetical.

Future Research Directions and Emerging Methodologies

Development of Novel Highly Stereoselective Synthetic Pathways

The creation of a single, specific enantiomer of a chiral molecule is a critical challenge in pharmaceutical synthesis. For (R)-1-(3-bromopyridin-2-yl)ethan-1-amine, the primary goal is to develop synthetic routes that are highly stereoselective, producing the desired (R)-enantiomer with high purity while minimizing the formation of the (S)-enantiomer. Current research is focused on asymmetric catalysis, employing both metal-based and biological catalysts.

Asymmetric Hydrogenation: A prominent strategy for synthesizing chiral amines is the asymmetric hydrogenation of a prochiral precursor, typically an imine or a ketone. acs.orgnih.govacs.org This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand. Research in this area is geared towards discovering new catalyst systems that offer high enantioselectivity (ee), excellent yields, and broad applicability. For the synthesis of pyridyl amines, iridium, rhodium, and ruthenium complexes have shown considerable promise. rsc.orgnumberanalytics.com The development of novel phosphine-oxazoline and diphosphine ligands is a key area of investigation, as the ligand structure is crucial for inducing high stereoselectivity. acs.orgnih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative to metal-based catalysts. Transaminases (TAs), in particular, are gaining significant attention for the synthesis of chiral amines. rsc.orgacs.orgwiley.com An (R)-selective ω-transaminase could be employed to convert the corresponding ketone, 1-(3-bromopyridin-2-yl)ethan-1-one, directly into the desired (R)-amine with excellent enantiomeric excess. nih.gov Research is focused on enzyme engineering and screening to identify or create transaminases with high activity and stability for non-natural substrates like substituted pyridyl ketones.

| Method | Catalyst/Enzyme | Precursor | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium/Rhodium/Ruthenium complexes with chiral ligands (e.g., phosphino-oxazolines) | 1-(3-bromopyridin-2-yl)ethan-1-imine | High turnover numbers, broad substrate scope. acs.orgnih.gov | Development of new, highly efficient and selective chiral ligands. rsc.org |

| Biocatalytic Transamination | (R)-selective ω-Transaminase | 1-(3-bromopyridin-2-yl)ethan-1-one | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. rsc.orgnih.gov | Enzyme discovery and engineering for enhanced stability and substrate acceptance. acs.org |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | 1-(3-bromopyridin-2-yl)ethan-1-one and an amine source | Direct conversion of ketones to amines in a single step. researchgate.net | Expanding the enzyme toolbox and understanding substrate scope. researchgate.net |

Expansion of Reaction Scope and Functional Group Tolerance

To enhance the utility of synthetic methods for creating libraries of drug candidates based on the this compound scaffold, it is crucial that the synthetic pathways tolerate a wide variety of functional groups. This allows for the late-stage diversification of the molecule, where different functionalities can be introduced to modulate its pharmacological properties.

Future research will focus on developing catalytic systems that are robust and compatible with a broad range of functional groups. For instance, in cross-coupling reactions like Negishi or Suzuki couplings, which could be used to modify the pyridine (B92270) ring, the catalyst must remain active in the presence of the amine functionality and the bromo substituent. orgsyn.org Similarly, methods for introducing the chiral amine moiety should be tolerant of other substituents on the pyridine ring, such as esters, nitriles, or other halides. nih.gov Mechanochemical methods, which use mechanical force to drive reactions, are also being explored as they can sometimes offer different reactivity and functional group tolerance compared to traditional solution-phase chemistry. acs.org

| Reaction Type | Tolerated Functional Groups | Incompatible/Challenging Groups | Reference |

|---|---|---|---|

| Negishi Coupling | Esters, nitriles, ethers, alkynes | Highly acidic protons, unprotected alcohols and amines | orgsyn.org |

| Asymmetric Hydrogenation | Aryl halides, esters, ethers | Reducible groups like nitro groups, some sulfur-containing groups | acs.orgnih.gov |

| Biocatalytic Transamination | Wide range including halides, esters, and amides | Aldehydes (can inhibit enzymes), bulky steric groups near the ketone | acs.orgwiley.com |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to improve the efficiency, safety, and scalability of chemical processes. nih.govsyrris.com These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

For the synthesis of this compound, integrating key reaction steps into a continuous flow system could offer significant advantages. For example, a packed-bed reactor containing an immobilized enzyme, such as a transaminase, could be used for the continuous production of the chiral amine. nih.govacs.org This approach allows for easy separation of the product from the catalyst, which can be reused, thereby reducing costs.

Automated synthesis platforms can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govsigmaaldrich.comyoutube.com This is particularly valuable for creating libraries of analogues of the target compound for structure-activity relationship (SAR) studies. By combining automated synthesis with a design-of-experiments (DoE) approach, the optimization of reaction conditions can be significantly accelerated. whiterose.ac.uk

| Technology | Key Benefits | Application to Target Synthesis |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, potential for catalyst recycling. nih.govnih.gov | Continuous production using immobilized catalysts (e.g., transaminases) in packed-bed reactors. nih.govacs.org |

| Automated Synthesis Platforms | High-throughput synthesis, rapid reaction optimization, automated purification and analysis. nih.govsigmaaldrich.com | Library synthesis for SAR studies, automated optimization of stereoselective steps. |

| Machine Learning/AI | Predictive modeling for reaction outcomes, accelerated discovery of new catalysts and reaction conditions. syrris.comnih.gov | Guiding the design of experiments for optimizing the synthesis of the target molecule and its derivatives. |

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

To ensure the efficiency and stereoselectivity of the synthesis, real-time monitoring of the reaction progress is essential. Advanced analytical techniques that can be integrated directly into the reaction setup (in-situ monitoring) are a key area of future development.

For stereoselective reactions, chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess of the product. researchgate.net The development of rapid at-line or in-line HPLC methods would allow for near real-time feedback on the stereoselectivity of the reaction, enabling dynamic optimization of reaction conditions. Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can also be used for in-situ monitoring of reactant and product concentrations.

Furthermore, novel biosensors are being developed for the in-situ monitoring of enzymatic reactions. mdpi.com These could potentially be adapted to monitor the activity of transaminases or other enzymes used in the synthesis of this compound, providing valuable data for process control and optimization. The integration of these analytical tools with automated synthesis and flow chemistry platforms will create a powerful, data-rich environment for the development of highly efficient and robust synthetic processes.

Q & A

Q. What computational methods support mechanistic studies of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Pd-catalyzed reactions. Molecular dynamics simulations predict solvent effects (acetonitrile vs. THF) on reaction rates. Docking studies assess binding interactions in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.